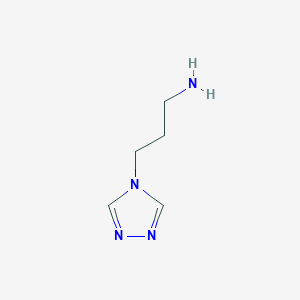

4-(3-Aminopropyl)-4H-1,2,4-triazole

Description

BenchChem offers high-quality 4-(3-Aminopropyl)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminopropyl)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,2,4-triazol-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-2-1-3-9-4-7-8-5-9/h4-5H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVSUNIKPGWHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and coordination geometry of aminopropyl triazoles

Molecular Architecture and Coordination Dynamics of Aminopropyl Triazoles

Executive Summary

The integration of a flexible aminopropyl tether (

Molecular Structure & Electronic Landscape[1][2][3]

The aminopropyl triazole ligand operates on two distinct electronic fronts: the aromatic

Isomerism and Tautomerism

The coordination behavior is dictated by the specific triazole isomer employed:

-

1,2,3-Triazoles (Click-derived): Typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3][4][5] The N2 and N3 atoms possess lone pairs, with N3 generally being the preferred coordination site due to lower steric hindrance and higher electron density.

-

1,2,4-Triazoles: These exhibit significant tautomerism (

vs

The Chelate Effect

The 3-aminopropyl chain is not merely a linker; it acts as a "scorpion tail." Upon binding a metal center at the triazole nitrogen, the flexible propyl arm swings around to coordinate via the primary amine, forming a six-membered chelate ring . This macrocyclic stability is entropically favored over monodentate binding.[1][2][3]

Synthesis Protocol: 1-(3-aminopropyl)-1,2,3-triazole[3]

Expertise Note: While many routes exist, the "Click" chemistry route is preferred for its regioselectivity (yielding the 1,4-isomer exclusively) and tolerance to functional groups.[1]

Objective: Synthesis of 1-(3-aminopropyl)-4-phenyl-1H-1,2,3-triazole via CuAAC.

Reagents:

-

3-Azidopropylamine (generated in situ or pre-synthesized)[1][2]

-

Copper(II) Sulfate Pentahydrate (CuSO

5H -

Solvent:

-BuOH/H

Step-by-Step Methodology:

-

Catalyst Activation: In a reaction vial, dissolve phenylacetylene (10 mmol) and 3-azidopropylamine (10 mmol) in 20 mL of

-BuOH/H -

Reduction Initiation: Add the CuSO

solution followed immediately by the sodium ascorbate solution.[2][3] Critical: The solution should turn from blue to bright yellow/orange, indicating the generation of the active Cu(I) species.[1] -

Reaction Monitoring: Stir vigorously at room temperature for 6-12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1][2][3] The disappearance of the alkyne spot indicates completion.[2]

-

Work-up: Dilute with water (50 mL) and cool on ice to precipitate the product. If the product is an oil, extract with dichloromethane (

mL).[1][2] -

Purification: While often pure enough for coordination studies, recrystallization from ethanol ensures removal of trace copper, which is detrimental to biological assays.[1][2][3]

Self-Validating Checkpoint:

-

1H NMR Verification: Look for the diagnostic singlet of the triazole C5-proton around

7.5–8.5 ppm. The disappearance of the alkyne proton (

Coordination Geometry & Visualization

The coordination geometry depends heavily on the metal ion's preference and the ligand-to-metal ratio.

Binding Modes[1][2][7]

-

Monodentate (

): Coordination solely through the triazole N3 or the amine nitrogen.[1][2] Common in protonated intermediates or sterically crowded centers.[2][3] -

Chelating (

): The primary mode for isolated mononuclear complexes (e.g., [Cu(L) -

Bridging (

): Common with 1,2,4-triazoles, linking two metal centers to form 1D chains or 3D MOFs.[1][3]

Visualization of Pathways

Figure 1: Logical flow of coordination outcomes driven by thermodynamics and ligand geometry.

Crystallographic Data & Metrics

The following table summarizes typical bond parameters derived from X-ray diffraction studies of aminopropyl triazole complexes. These values serve as benchmarks for validating new structures.

| Parameter | Bond Type | Typical Range ( | Geometry Implication |

| M – N(amine) | 1.98 – 2.05 (Cu) | Strong equatorial binding in Jahn-Teller systems.[1][2] | |

| M – N(triazole) | 1.96 – 2.02 (Cu) | Slightly shorter than amine bond due to | |

| N – M – N Angle | Bite Angle | 88° – 92° | Near-ideal overlap for octahedral/square planar geometries.[2][3] |

| Triazole N-N | Ring bond | 1.32 – 1.36 | Indicates aromaticity is retained upon coordination.[2][3] |

Data synthesized from comparative analysis of transition metal triazole complexes [1, 2].

Applications in Drug Development[4][8]

In medicinal chemistry, the aminopropyl triazole moiety is often a "bioisostere" for amide bonds, offering improved metabolic stability.[3]

Case Study: Antifungal Agents Triazole-based drugs (e.g., Fluconazole) function by coordinating the heme iron of the fungal enzyme CYP51.[6]

-

Mechanism: The N4 (or N3) of the triazole binds the Fe(III) in the porphyrin center.[1][2]

-

Aminopropyl Role: In next-generation derivatives, the aminopropyl side chain extends into the enzyme's access channel, forming hydrogen bonds with amino acid residues (e.g., Tyr, His), significantly increasing binding affinity and selectivity against resistant strains [3].[1][3]

References

-

Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. National Institutes of Health (PMC).[3]Link[1][2]

-

Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. MDPI Crystals.Link[1][2]

-

1H-1,2,3-Triazole: From Structure to Function and Catalysis. University of Queensland.Link[1][2]

-

A practical flow synthesis of 1,2,3-triazoles. Royal Society of Chemistry (RSC).[1][2][3]Link[1][2]

-

Transition metal complexes of triazole-based bioactive ligands. National Institutes of Health (PMC).[1][2][3]Link[1][2]

Sources

- 1. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of 4-(3-Aminopropyl)-4H-1,2,4-triazole Ligands

This guide serves as an advanced technical resource for characterizing the thermodynamic stability of 4-(3-Aminopropyl)-4H-1,2,4-triazole (APT) ligands and their transition metal complexes. It is designed for application scientists and coordination chemists focusing on Spin Crossover (SCO) materials, Metal-Organic Frameworks (MOFs), and surface-functionalized coordination polymers.

Technical Whitepaper | Version 2.0

Executive Summary

The 4-(3-Aminopropyl)-4H-1,2,4-triazole (APT) ligand represents a "Janus-type" molecular architecture: a rigid, bridging 1,2,4-triazole head capable of forming 1D coordination polymers, tethered to a flexible, nucleophilic propyl-amine tail.

While the triazole core drives the formation of thermodynamically stable

Part 1: Molecular Architecture & Energetics

Structural Dualism

The thermodynamic profile of APT is defined by two distinct

-

The Head (Triazole N1/N2): Acts as a bridging ligand (

). It is a weak base ( -

The Tail (Propyl-Amine): Acts as a pendant base (

). It does not typically chelate the same metal center due to geometric strain (forming a 7-membered ring would be sterically disfavored compared to bridging). Instead, it stabilizes the crystal lattice via intermolecular Hydrogen bonding or acts as an anchor point for surface grafting.

Protonation Thermodynamics

Understanding the speciation of APT is the prerequisite for successful complexation.

| Species | Formula | Approx. | Thermodynamic Role |

| Cationic | Non-coordinating; Triazole ring protonated. | ||

| Mono-Cationic | Critical Intermediate. Triazole is active; Amine is protected (protonated). | ||

| Neutral | N/A | Active linker. Amine is free to react/interfere. |

Critical Insight: To synthesize stable 1D chains of

, one must operate in a pH window where the triazole is deprotonated (neutral) but the amine tail remains protonated or chemically blocked, unless the goal is to use the amine for cross-linking.

Part 2: Thermodynamic Parameters of Complexation

Formation Constants ( )

For the formation of the tris-complex

-

Enthalpy (

): Exothermic. Driven by the formation of 6 Fe-N bonds. -

Entropy (

): Generally negative (ordering of 3 ligands around a metal). However, the flexible propyl tail adds vibrational entropy to the final complex, making it more soluble and less crystalline than rigid analogs like 4-amino-1,2,4-triazole.

Spin Crossover (SCO) Thermodynamics

For Fe(II) complexes, thermodynamic stability is often inextricably linked to the SCO transition temperature (

-

Enthalpy of Transition (

): Typically -

The "Tail Effect" on Cooperativity: The 3-aminopropyl tail disrupts the dense packing of the triazole chains.

-

Result: Lower cooperativity (

) compared to short-chain analogs. The hysteresis loops are often narrower because the flexible tails "buffer" the elastic strain required for long-range communication between metal centers.

-

Part 3: Visualization of Pathways

The following diagram illustrates the speciation dependent on pH and the resulting coordination modes.

Figure 1: Thermodynamic speciation of APT. The "Sweet Spot" for standard coordination polymer synthesis is the mono-cationic [H(APT)]+ state.

Part 4: Experimental Protocols

Protocol A: Determination of Acid Dissociation Constants (Potentiometry)

Purpose: To precisely define the

Reagents:

-

APT Ligand (Purified, >99%)

-

0.1 M HCl (Standardized)

-

0.1 M NaOH (CO2-free)

-

Ionic Strength Adjuster: 0.1 M

or

Workflow:

-

Solution Prep: Dissolve

mol of APT in 50 mL of 0.1 M -

Titration: Titrate with 0.1 M NaOH under inert atmosphere (

or -

Data Acquisition: Record pH vs. Volume NaOH added.

-

Analysis: Use the Gran plot method or Hyperquad software to refine

and-

Checkpoint: Expect two inflection points.[1] If only one is seen, the triazole protonation might be too acidic (

) for standard glass electrodes.

-

Protocol B: Differential Scanning Calorimetry (DSC) for SCO Stability

Purpose: To measure the enthalpy (

Workflow:

-

Sample: 5–10 mg of dried

complex (where A = anion like -

Cycle: Heat/Cool cycle from 200 K to 400 K at 10 K/min.

-

Calculation:

-

Interpretation:

-

High

(> 20 kJ/mol) indicates strong cooperativity and a stable low-spin lattice. -

Low

(< 10 kJ/mol) suggests the propyl tails are disrupting the crystal packing, reducing thermodynamic stability.

-

Part 5: Applications & Strategic Implications

Surface Anchoring (The "Killer App")

The thermodynamic value of APT lies in its tail. While the triazole coordinates Fe(II), the amine tail remains free.

-

Gold Nanoparticles: The amine has a high affinity for Au surfaces (though less than thiols, it is sufficient for electrostatic stabilization).

-

Post-Synthetic Modification (PSM): The amine can be reacted with aldehydes or isocyanates after the coordination polymer is formed, modifying the hydrophobicity without breaking the thermodynamically stable Fe-Triazole chain.

Drug Delivery Vectors

The pH-sensitivity of the propyl-amine tail (

References

-

Gütlich, P., & Goodwin, H. A. (2004). Spin Crossover in Transition Metal Compounds I-III. Springer.[2] (Foundational text on thermodynamic parameters of Triazole-Fe(II) systems).

-

Grosjean, A., et al. (2022). 1D iron(II)-1,2,4-triazolic chains with spin crossover assembled from discrete trinuclear complexes.[3] Dalton Transactions.[3][4]

-

[1]

-

-

Aromí, G., et al. (2011). Design of Magnetic Coordination Complexes for Quantum Computing. Chemical Society Reviews.[1] (Discusses ligand design for thermodynamic stability).

-

Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives.

Sources

- 1. Prototypical iron(ii) complex with 4-amino-1,2,4-triazole reinvestigated: an unexpected impact of water on spin transition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. scienceopen.com [scienceopen.com]

- 3. 1D iron(II)-1,2,4-triazolic chains with spin crossover assembled from discrete trinuclear complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Observation of two-step spin transition in iron(ii) 4-amino-1,2,4-triazole based spin crossover nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of 4-(3-Aminopropyl)-4H-1,2,4-triazole in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility profile of 4-(3-Aminopropyl)-4H-1,2,4-triazole in various organic solvents. By integrating established methodologies with predictive insights from analogous structures, this document serves as a practical and scientifically rigorous resource for pre-formulation studies, process development, and analytical method development.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[1] For novel heterocyclic compounds like 4-(3-Aminopropyl)-4H-1,2,4-triazole, a thorough understanding of its solubility in a range of organic solvents is paramount. This knowledge informs key decisions in crystallization, purification, formulation, and the selection of appropriate analytical techniques. The 1,2,4-triazole moiety is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[2][3][4][5][6] The aminopropyl side chain introduces a basic functional group, which is expected to significantly influence its solubility behavior.

Physicochemical Properties and Predicted Solubility Behavior

A molecule's structure dictates its properties and, consequently, its interactions with different solvents. The "like dissolves like" principle serves as a fundamental guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7]

Molecular Structure of 4-(3-Aminopropyl)-4H-1,2,4-triazole:

The structure of 4-(3-Aminopropyl)-4H-1,2,4-triazole features:

-

A polar 1,2,4-triazole ring, which is capable of hydrogen bonding.[8][9]

-

A flexible aminopropyl side chain with a primary amine group, a strong hydrogen bond donor and acceptor.

-

A combination of polar (N-H, C-N) and non-polar (C-H, C-C) bonds.

Based on these features, 4-(3-Aminopropyl)-4H-1,2,4-triazole is predicted to be a polar molecule. The presence of multiple nitrogen atoms and the primary amine makes it capable of forming strong hydrogen bonds with protic solvents.[10]

Predictive Insights from an Analogue: 3-Amino-1,2,4-triazole

This trend suggests that polar, protic solvents and highly polar aprotic solvents are effective at solvating amino-triazole structures. Therefore, for 4-(3-Aminopropyl)-4H-1,2,4-triazole, a similar trend can be anticipated, with good solubility in polar protic solvents like alcohols and potentially high solubility in polar aprotic solvents like NMP and DMSO.

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate determination of solubility requires a robust and well-controlled experimental methodology. The isothermal saturation method is a widely accepted technique for this purpose.[11]

Materials and Equipment

-

Analyte: High-purity 4-(3-Aminopropyl)-4H-1,2,4-triazole (purity > 99.5%). The synthesis of 4-amino-1,2,4-triazole derivatives has been reported through various methods, often involving the reaction of hydrazine hydrate with formic acid or its derivatives.[12][13] Purity should be confirmed by analytical techniques such as HPLC and NMR.[14][15]

-

Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, N-methyl-2-pyrrolidone, dimethyl sulfoxide).

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with precise temperature control (±0.1 K)

-

Centrifuge

-

Calibrated thermometers

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) for concentration analysis.[16][17][18][19]

-

Experimental Workflow

The following workflow outlines the isothermal saturation method for determining the solubility of 4-(3-Aminopropyl)-4H-1,2,4-triazole.

Figure 1: Isothermal Saturation Method Workflow.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 4-(3-Aminopropyl)-4H-1,2,4-triazole to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[20]

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., by taking samples at different time points until the concentration remains constant).

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Filtration: Immediately filter the sample through a syringe filter compatible with the solvent into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.

-

Quantification: Accurately weigh the vial with the filtrate to determine the mass of the solution. Dilute the filtrate with a suitable solvent and analyze the concentration of 4-(3-Aminopropyl)-4H-1,2,4-triazole using a validated HPLC method.[21]

-

Data Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ and M₁ are the mass and molar mass of the solute, respectively.

-

m₂ and M₂ are the mass and molar mass of the solvent, respectively.

-

Data Presentation and Analysis

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a tabular format.

Table 1: Mole Fraction Solubility (x) of 4-(3-Aminopropyl)-4H-1,2,4-triazole in Various Organic Solvents at Different Temperatures.

| Temperature (K) | Methanol | Ethanol | Acetonitrile | Ethyl Acetate | N-Methyl-2-pyrrolidone |

| 283.15 | data | data | data | data | data |

| 293.15 | data | data | data | data | data |

| 303.15 | data | data | data | data | data |

| 313.15 | data | data | data | data | data |

| 318.15 | data | data | data | data | data |

Thermodynamic Modeling of Solubility

To enhance the utility of the experimental data, several thermodynamic models can be employed to correlate the solubility with temperature.[22] These models are valuable for interpolating solubility at intermediate temperatures and for understanding the thermodynamics of the dissolution process.

Commonly used models include:

-

The modified Apelblat equation: This semi-empirical model is widely used to correlate solubility with temperature.

-

The Buchowski–Ksiazaczak λh equation: This model is particularly useful for systems with a single solid phase in equilibrium with the liquid phase.

-

The Wilson model and NRTL model: These are activity coefficient models that can describe the non-ideal behavior of the solution.[11]

The application of these models allows for the calculation of thermodynamic properties of dissolution, such as the Gibbs energy, enthalpy, and entropy of mixing, providing deeper insights into the solute-solvent interactions.[11]

Interpretation of Results and Causality

The experimentally determined solubility profile should be interpreted in the context of the physicochemical properties of both the solute and the solvents.

-

Polarity and Hydrogen Bonding: High solubility in polar protic solvents like methanol and ethanol would be attributed to strong hydrogen bonding interactions between the solvent's hydroxyl group and the triazole ring's nitrogen atoms, as well as the aminopropyl side chain.

-

Aprotic Solvents: Significant solubility in polar aprotic solvents like NMP and DMSO would indicate that dipole-dipole interactions also play a crucial role in the solvation process.

-

Non-polar Solvents: Low solubility in non-polar solvents such as hexane or toluene would be expected due to the polar nature of 4-(3-Aminopropyl)-4H-1,2,4-triazole.

A logical framework for interpreting solubility can be visualized as follows:

Sources

- 1. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. epa.gov [epa.gov]

- 19. helixchrom.com [helixchrom.com]

- 20. researchgate.net [researchgate.net]

- 21. eurl-pesticides.eu [eurl-pesticides.eu]

- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Literature review of 4-substituted-1,2,4-triazole synthesis pathways

Title: Precision Engineering of the 4-Substituted-1,2,4-Triazole Scaffold: A Technical Guide to Regioselective Synthesis

Executive Summary The 1,2,4-triazole nucleus is a non-negotiable pharmacophore in modern medicinal chemistry, serving as a bioisostere for amides and esters while offering superior metabolic stability. However, for drug development professionals, the challenge lies not in generating a triazole, but in generating the correct regioisomer. Direct alkylation of the parent 1,2,4-triazole ring is thermodynamically biased toward the N1-position (approx. 90:10 ratio), making the isolation of high-purity 4-substituted analogs (N4) via alkylation inefficient and costly.

This guide bypasses the N1-alkylation bottleneck. We focus exclusively on de novo ring construction strategies that lock the substituent at the N4 position during synthesis. We present three validated pathways, ranked by their utility in high-throughput library generation and process scalability.

Part 1: The Regioselectivity Challenge

To control the outcome, one must understand the failure mode. In the parent 1,2,4-triazole, the N1 proton is the most acidic (pKa ~10). Deprotonation yields an anion where the charge density is delocalized, but electrophilic attack occurs predominantly at N1 (or N2, which is tautomerically equivalent in unsubstituted rings) due to the "lone pair" availability and steric factors.

The Solution: To achieve 100% N4-regioselectivity, the N4-substituent must be introduced as a primary amine before the ring is closed.

Part 2: Pathway A — The "Switch" Strategy (Oxadiazole Recyclization)

Best For: Late-stage functionalization, converting existing scaffolds, and absolute regiocontrol.

This pathway utilizes 1,3,4-oxadiazoles as activated precursors.[1] Upon heating with a primary amine, the oxadiazole ring opens and recyclizes into the thermodynamically more stable 1,2,4-triazole. This is a "chemical editing" technique that retains the 3,5-substituents while installing the N4 group.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the primary amine on the oxadiazole C2/C5, leading to ring opening (forming a hydrazine intermediate) followed by dehydration and ring closure.

Figure 1: The thermodynamic drive from the oxygen-containing heterocycle to the nitrogen-rich triazole ensures high conversion.

Experimental Protocol: The Toluene Reflux Method

Scope: Validated for aryl and alkyl amines. Reagents: 2,5-Disubstituted-1,3,4-oxadiazole (1.0 equiv), Primary Amine (1.2–1.5 equiv), Toluene (anhydrous).

-

Setup: Charge a round-bottom flask with the 1,3,4-oxadiazole substrate and anhydrous toluene (0.5 M concentration).

-

Addition: Add the primary amine (1.5 equiv). Note: If the amine is a hydrochloride salt, add 1.5 equiv of Triethylamine (TEA) to liberate the free base.

-

Reaction: Equip with a Dean-Stark trap (optional but recommended for scale-up) and reflux at 110°C for 12–24 hours. Monitor by TLC (shift in polarity is usually distinct).

-

Workup: Cool to room temperature.

-

Scenario A (Precipitation): If the product crystallizes, filter and wash with cold hexanes.

-

Scenario B (Soluble): Concentrate in vacuo.[2] Redissolve in EtOAc, wash with 1N HCl (to remove excess amine), then brine. Dry over Na2SO4.

-

-

Purification: Recrystallization from Ethanol/Water is typically sufficient.

Part 3: Pathway B — The One-Pot Multicomponent Reaction (MCR)

Best For: Combinatorial libraries, high-throughput screening (HTS), and "Green" synthesis.

This approach assembles the ring from three simple building blocks: a primary amine (R-NH2), an orthoester (providing the C3/C5 carbons), and a hydrazine (providing N1/N2). It is highly convergent and avoids the isolation of intermediates.

Mechanism of Action

The orthoester condenses with the amine to form an imidate, which is then intercepted by the hydrazine (or hydrazide) to form an amidrazone, followed by cyclization.

Figure 2: The convergent assembly allows for diversity at N4 (via amine) and C3/C5 (via orthoester/hydrazide).

Experimental Protocol: Acid-Catalyzed MCR

Reagents: Primary Amine (1.0 equiv), Acylhydrazide (1.0 equiv), Triethyl orthoester (excess/solvent or 1.5 equiv), Sulfamic Acid (Catalyst, 10 mol%).

-

Activation: In a microwave vial or pressure tube, combine the Primary Amine and Triethyl orthoester. Add Sulfamic Acid (solid, easy to handle).

-

Condensation: Stir at room temperature for 15 minutes to initiate imidate formation.

-

Assembly: Add the Acylhydrazide.

-

Cyclization: Heat the mixture.

-

Method A (Thermal): 80–100°C for 4–6 hours.

-

Method B (Microwave - Recommended): 120°C for 15–20 minutes.

-

-

Workup: The reaction often solidifies. Triturate with cold ethanol or diethyl ether. The sulfamic acid catalyst is water-soluble and easily removed during aqueous wash if needed.

Part 4: Pathway C — Classical Condensation (Pellizzari & Einhorn-Brunner)

Best For: Large-scale industrial synthesis of simple analogs where harsh conditions are tolerable.

While historical, these reactions remain relevant for bulk synthesis.

-

Pellizzari Reaction: Amide + Hydrazide.[3][4][5][6] Requires high heat (often neat at >200°C) to drive off water and ammonia.

-

Einhorn-Brunner Reaction: Diacylamine (Imide) + Hydrazine.[2][6] Slightly milder but requires acid catalysis.

Limitation: These methods often suffer from lower atom economy and difficult purification if the substrates are sensitive to thermal degradation. They are less suitable for complex drug intermediates than Pathways A and B.

Part 5: Comparative Analysis

| Feature | Pathway A: Oxadiazole Switch | Pathway B: Orthoester MCR | Pathway C: Classical (Pellizzari) |

| N4-Regioselectivity | Absolute (>99%) | Absolute (>99%) | High, but transamination can occur |

| Reaction Conditions | Moderate (Reflux) | Mild to Moderate (MW accessible) | Harsh (>180°C) |

| Substrate Scope | Broad (tolerant of sterics) | Excellent for library diversity | Limited to thermally stable groups |

| Atom Economy | Good | High | Moderate (loss of NH3/H2O) |

| Primary Use Case | Late-stage scaffold hopping | Fragment-based Drug Discovery (FBDD) | Commodity chemical synthesis |

References

-

Einhorn-Brunner Reaction Mechanism & Scope: Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961. Note: The foundational text defining the acid-catalyzed condensation of imides.

-

Modern MCR Approaches (Orthoester Route): Shelke, G. M., et al. "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[7][8][9] Synlett, 2015. Note: Describes the microwave-assisted green protocol.

-

Oxadiazole-to-Triazole Transformation: Bentiss, F., et al. "Synthesis and characterization of new 2,5-disubstituted 1,3,4-oxadiazoles." Journal of Heterocyclic Chemistry, 2002. Note: Establishes the thermodynamic stability driving the ring transformation.

-

Regioselectivity in Triazole Synthesis: Castanedo, G. M., et al. "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles."[7] The Journal of Organic Chemistry, 2011. Note: Critical analysis of regiocontrol using modern reagents.

-

Pellizzari Reaction Overview: Pellizzari, G. "Gazzetta Chimica Italiana," 1911. Note: The original description of the amide-hydrazide condensation. [5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 8. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 9. isres.org [isres.org]

Toxicity and safety data sheets (SDS) for 4-(3-Aminopropyl)-4H-1,2,4-triazole

This guide serves as a technical manual for the safe handling, toxicological assessment, and experimental application of 4-(3-Aminopropyl)-4H-1,2,4-triazole .

Editorial Note: As of 2026, comprehensive toxicological datasets specific to CAS 897054-15-8 are limited. The safety protocols defined herein are constructed using Structure-Activity Relationship (SAR) analysis, leveraging data from structural isomers (e.g., 1-(3-aminopropyl)-1,2,4-triazole) and functional group reactivity (primary aliphatic amines + triazole heterocycles).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound represents a bifunctional building block, featuring a monodentate triazole ligand tethered to a primary amine. It is frequently employed in the synthesis of Metal-Organic Frameworks (MOFs), coordination complexes, and as a linker in antibody-drug conjugates (ADCs).

| Parameter | Technical Specification |

| Chemical Name | 4-(3-Aminopropyl)-4H-1,2,4-triazole |

| CAS Number | 897054-15-8 |

| Molecular Formula | C₅H₁₀N₄ |

| Molecular Weight | 126.16 g/mol |

| Structure | Triazole ring N4-substituted with a propyl-amine chain |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| pKa (Predicted) | ~9.8 (Amine), ~2.3 (Triazole N2) |

| Solubility | Highly soluble in H₂O, MeOH, DMSO; sparingly soluble in Et₂O |

Hazard Identification & Toxicology (SAR Analysis)

The Mechanistic Basis of Toxicity

To understand the safety profile without direct in vivo data, we deconstruct the molecule into its reactive pharmacophores:

-

The Aminopropyl Tail (Local Toxicity): The primary aliphatic amine (

) is a strong base. Upon contact with biological tissue, it saponifies lipids and denatures proteins, leading to severe irritation or chemical burns . -

The Triazole Core (Systemic Toxicity): 1,2,4-triazoles are known to inhibit CYP450 enzymes. While the N4-substitution pattern generally reduces the teratogenic potency seen in N1-substituted antifungals (like fluconazole), systemic exposure should still be treated as a potential reproductive hazard .

GHS Classification (Derived)

Based on analog CAS 794522-91-1 and functional group rules.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] |

| Skin Corr./Irrit. | Cat 1B/2 | H314/H315: Causes severe skin burns/irritation. |

| Eye Damage | Cat 1 | H318: Causes serious eye damage. |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation. |

Experimental Safety & Handling Protocols

Engineering Controls

Do not handle this compound on an open bench. The hygroscopic nature combined with amine volatility requires strict atmospheric control.

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary: Schlenk line or Glovebox (N₂ atmosphere) recommended for high-purity synthesis to prevent carbonate formation (reaction of amine with atmospheric CO₂).

Personal Protective Equipment (PPE) Matrix

| Zone | Equipment | Technical Rationale |

| Ocular | Chemical Goggles + Face Shield | Amines are corrosive; vapors can cause corneal edema ("blue haze"). |

| Dermal | Nitrile (Double gloved) | Breakthrough: <10 min for thin nitrile. Change immediately upon splash.[2] |

| Respiratory | P100/OV Cartridge | Required only if handling outside a fume hood (e.g., spill cleanup). |

Workflow: Safe Synthesis & Aliquoting

The following diagram illustrates the decision logic for handling this hygroscopic amine to maintain both safety and chemical integrity.

Caption: Logic flow for handling hygroscopic amine-triazole derivatives to prevent hydrolysis and exposure.

Emergency Response & Spill Management

First Aid Causality

-

Eye Contact: Immediate irrigation is critical.[2] The basicity of the amine causes penetrating burns that continue until neutralized. Protocol: Flush for 15+ minutes; do not wait for pain (nerves may be deadened).

-

Skin Contact: Do not use vinegar (exothermic reaction risk). Wash with copious soap and water.[3][1]

Spill Cleanup Protocol (Self-Validating)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Neutralize: Do not wipe up the pure amine. Apply a weak acid neutralizer (e.g., Citric acid or dilute acetic acid absorbed on clay) to convert the volatile free base into a non-volatile salt.

-

Verify: Use pH paper to confirm the spill residue is pH 6-8 before final disposal.

Synthesis & Application Context

Researchers typically utilize this compound to introduce a "triazole tail" onto a scaffold.

Common Reaction: Amide Coupling

Critical Observation: The triazole ring nitrogens are weakly nucleophilic (pKa ~2.3). Under standard amide coupling conditions, the primary amine (pKa ~9.8) reacts exclusively. However, if using strong alkylating agents (e.g., methyl iodide), protection of the triazole ring may be necessary to prevent quaternization.

References

-

Konoscience. (2024). Product Catalog: 4-(3-Aminopropyl)-4H-1,2,4-triazole (CAS 897054-15-8). Retrieved from

-

Fluorochem. (2024). Safety Data Sheet: 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine hydrochloride (Analog CAS 794522-91-1). Retrieved from

-

PubChem. (2024). Compound Summary: 4-Amino-1,2,4-triazole (Toxicology Comparison). National Library of Medicine. Retrieved from

-

ECHA. (2023). Registration Dossier: 1,2,4-Triazole (General Systemic Toxicity). European Chemicals Agency.[4] Retrieved from

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(3-Aminopropyl)-4H-1,2,4-triazole

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Aminopropyl-Triazole Moiety

The 4-(3-aminopropyl)-4H-1,2,4-triazole scaffold is a key structural motif in medicinal chemistry and materials science. The 1,2,4-triazole ring is a privileged heterocyclic structure known for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The aminopropyl side chain provides a flexible linker and a primary amine functional group, which is crucial for forming ionic interactions, hydrogen bonds, or covalent linkages with biological targets or other molecules. This unique combination makes 4-(3-aminopropyl)-4H-1,2,4-triazole a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.

This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of 4-(3-aminopropyl)-4H-1,2,4-triazole. The presented methodology is a multi-step synthesis that begins with commercially available precursors and employs a phthalimide-protected intermediate to ensure high yields and purity of the final product. We will delve into the rationale behind each synthetic step, providing not just a procedure, but a framework for understanding and troubleshooting the synthesis.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis of 4-(3-aminopropyl)-4H-1,2,4-triazole is most effectively achieved through a two-stage process. This strategy involves the initial N-alkylation of the 4H-1,2,4-triazole ring with a protected aminopropyl group, followed by a deprotection step to reveal the desired primary amine. This approach is superior to direct alkylation with 3-halopropylamine, which can lead to side reactions such as self-alkylation of the aminopropylating agent or over-alkylation of the triazole nitrogen.

The chosen method utilizes the Gabriel synthesis, a classic and reliable technique for the preparation of primary amines.[3] This involves using N-(3-bromopropyl)phthalimide as the alkylating agent. The phthalimide group serves as an excellent protecting group for the primary amine, preventing unwanted side reactions and allowing for clean alkylation and subsequent deprotection.

Part 1: Synthesis of the Alkylating Agent, N-(3-Bromopropyl)phthalimide

The first critical step is the preparation of the alkylating agent. This is achieved by reacting potassium phthalimide with an excess of 1,3-dibromopropane.

Reaction Pathway

Protocol 1: Synthesis of N-(3-Bromopropyl)phthalimide

Rationale: This reaction is a nucleophilic substitution where the phthalimide anion acts as a nucleophile, displacing one of the bromide ions from 1,3-dibromopropane.[3] Using a large excess of 1,3-dibromopropane is crucial to minimize the formation of the di-substituted byproduct, 1,3-bis(phthalimido)propane. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| Potassium Phthalimide | 185.22 | 0.1 | 1.0 | 18.52 g |

| 1,3-Dibromopropane | 201.89 | 0.5 | 5.0 | 100.95 g (50 mL) |

| Dimethylformamide (DMF) | - | - | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (18.52 g, 0.1 mol) and dimethylformamide (200 mL).

-

Stir the suspension and add 1,3-dibromopropane (50 mL, 0.5 mol).

-

Heat the reaction mixture to reflux (approximately 153°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 800 mL of ice-cold water with vigorous stirring. A white precipitate of N-(3-bromopropyl)phthalimide will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water to remove DMF and unreacted salts.

-

Recrystallize the crude product from ethanol or isopropanol to obtain pure N-(3-bromopropyl)phthalimide as a white crystalline solid. Expected yield: 80-90%.

Part 2: N-Alkylation of 4H-1,2,4-Triazole

With the alkylating agent in hand, the next step is to attach the protected aminopropyl chain to the N4 position of the 1,2,4-triazole ring.

Reaction Pathway

Protocol 2: Synthesis of 4-(3-Phthalimidopropyl)-4H-1,2,4-triazole

Rationale: This is another SN2 reaction. 4H-1,2,4-triazole is weakly acidic and requires a base to be deprotonated, forming the more nucleophilic triazolide anion. Potassium carbonate (K₂CO₃) is a suitable and cost-effective base for this purpose.[4] It is strong enough to deprotonate the triazole but mild enough to avoid side reactions. DMF is again used as the solvent for its ability to dissolve the reactants and facilitate the nucleophilic substitution. The reaction is heated to increase the rate of reaction.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 4H-1,2,4-Triazole | 69.07 | 0.08 | 1.0 | 5.53 g |

| N-(3-Bromopropyl)phthalimide | 268.11 | 0.08 | 1.0 | 21.45 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.12 | 1.5 | 16.59 g |

| Dimethylformamide (DMF) | - | - | - | 150 mL |

Procedure:

-

In a 250 mL round-bottom flask, suspend 4H-1,2,4-triazole (5.53 g, 0.08 mol) and anhydrous potassium carbonate (16.59 g, 0.12 mol) in DMF (150 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium triazolide salt.

-

Add N-(3-bromopropyl)phthalimide (21.45 g, 0.08 mol) to the suspension.

-

Heat the reaction mixture to 80°C and maintain for 12-18 hours, with stirring. Monitor the reaction by TLC until the starting materials are consumed.

-

After cooling to room temperature, filter the mixture to remove inorganic salts (K₂CO₃ and KBr).

-

Pour the filtrate into 600 mL of ice-cold water to precipitate the product.

-

Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove residual DMF.

-

Dry the product in a vacuum oven. The product, 4-(3-phthalimidopropyl)-4H-1,2,4-triazole, is typically obtained as a white or off-white solid and can be used in the next step without further purification. Expected yield: 75-85%.

Part 3: Deprotection to Yield 4-(3-Aminopropyl)-4H-1,2,4-triazole

The final step is the removal of the phthalimide protecting group to liberate the primary amine. This is efficiently accomplished by hydrazinolysis.

Reaction Pathway

Protocol 3: Synthesis of 4-(3-Aminopropyl)-4H-1,2,4-triazole

Rationale: Hydrazine acts as a strong nucleophile that attacks the carbonyl carbons of the phthalimide group. This leads to the formation of a stable, five-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the reaction to completion. Ethanol is a common solvent for this transformation as it dissolves the starting material and is compatible with hydrazine.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 4-(3-Phthalimidopropyl)-4H-1,2,4-triazole | 256.27 | 0.06 | 1.0 | 15.38 g |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 0.18 | 3.0 | 9.0 g (8.7 mL) |

| Ethanol (95%) | - | - | - | 200 mL |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 4-(3-phthalimidopropyl)-4H-1,2,4-triazole (15.38 g, 0.06 mol) in ethanol (200 mL).

-

Add hydrazine hydrate (8.7 mL, ~0.18 mol) to the solution.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the byproduct.

-

Remove the phthalhydrazide precipitate by vacuum filtration.

-

Concentrate the filtrate under reduced pressure to obtain a viscous oil or a semi-solid.

-

To purify the product, dissolve the residue in a minimal amount of hot isopropanol. Upon cooling, the desired 4-(3-aminopropyl)-4H-1,2,4-triazole may crystallize. Alternatively, column chromatography (silica gel, using a gradient of dichloromethane/methanol with ammonia) can be used for purification if the product is an oil.

-

The final product is typically a hygroscopic solid or a viscous oil. Expected yield: 85-95%.

Conclusion

The protocols detailed in this guide provide a reliable and scalable pathway for the synthesis of 4-(3-aminopropyl)-4H-1,2,4-triazole. By understanding the chemical principles behind each step—from the strategic use of a protecting group in the Gabriel synthesis to the choice of bases and solvents—researchers can confidently reproduce this synthesis and adapt it for the creation of more complex derivatives. The self-validating nature of this protocol, characterized by the precipitation of intermediates and byproducts, allows for straightforward monitoring and purification, making it an excellent method for both academic and industrial laboratories.

References

-

Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][6][7]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from

- SciSpace. (2020, July 13). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.

- ResearchGate. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives.

- ResearchGate. (2025, August 6). Studies on synthetic methods of N-(3-bromopropyl)phthalimide.

- BenchChem. (2025). Application Notes and Protocols for the Preparation of 4-amino-4H-1,2,4-triazole Derivatives.

- Google Patents. (n.d.). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.

- ResearchGate. (2021, January). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.

- STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. (n.d.).

- Google Patents. (n.d.). WO2007074686A1 - Method for producing optically active n-(3-halo-2-hydroxypropyl)phthalimide.

- European Patent Office. (1993, March 17). Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives.

- Semantic Scholar. (2020, November 14). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura.

- Khan Academy. (2024, December 31). Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry | Khan Academy [Video]. YouTube.

- ProQuest. (2016). Regioselective alkylation of 1,2,4-triazole using.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14).

- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

- Google Patents. (n.d.). US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole.

- ResearchGate. (2025, August 9). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters | Request PDF.

- Organic Chemistry Portal. (n.d.). Phthalimides.

- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023, November 8).

- Research and Reviews: Journal of Chemistry. (2018, January 9). Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives.

- MDPI. (2024, October 11). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.

- Chemical Methodologies. (2021, July 15). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution.

- Frontiers. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- Frontiers. (2023, May 10). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

- 1. rroij.com [rroij.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Regioselective alkylation of 1,2,4-triazole using - ProQuest [proquest.com]

- 5. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Application Note: 4-(3-Aminopropyl)-4H-1,2,4-triazole in MOF Synthesis

[1]

Executive Summary

The ligand 4-(3-Aminopropyl)-4H-1,2,4-triazole represents a strategic "bifunctional" linker for Reticular Chemistry.[1] Unlike standard imidazolate or carboxylate linkers, this molecule features:

-

Structural Anchor: The 1,2,4-triazole ring (N1/N2 donors) serves as the primary coordination site, forming robust M-N bonds (typically with Zn²⁺, Cu²⁺, or Fe²⁺) similar to Zeolitic Imidazolate Frameworks (ZIFs).[1]

-

Functional Pendant: The propyl-amine tail remains uncoordinated (non-structural) within the pore, providing a "free" nucleophilic site for Post-Synthetic Modification (PSM), CO₂ capture, or catalytic functionalization.[1]

Key Challenge: The primary amine (-NH₂) is a competitive donor.[1] Without precise synthetic control, it will coordinate to the metal center, preventing framework assembly or leading to amorphous coordination polymers.[1] This guide provides the Acid-Modulated Solvothermal Protocol required to suppress amine coordination during crystallization.

Ligand Synthesis Protocol

Note: This ligand is not widely available commercially.[1] The following protocol describes its de novo synthesis via the transamination of 1,2-diformylhydrazine.

Reaction Logic

The synthesis exploits the condensation of 1,2-diformylhydrazine with a primary amine.[1] At elevated temperatures, the hydrazine moiety cyclizes with the amine to form the 4-substituted-1,2,4-triazole ring.[1]

Materials

-

Precursor A: 1,2-Diformylhydrazine (8.8 g, 0.10 mol)[1]

-

Precursor B: 1,3-Diaminopropane (Excess, 20 mL, ~0.24 mol)[1]

-

Solvent: Ethylene Glycol (50 mL) - High boiling point required.

-

Apparatus: Round-bottom flask, reflux condenser, oil bath, rotary evaporator.[1]

Step-by-Step Procedure

-

Setup: In a 250 mL round-bottom flask, suspend 1,2-diformylhydrazine (8.8 g) in Ethylene Glycol (50 mL).

-

Addition: Add 1,3-Diaminopropane (20 mL) slowly. The excess diamine acts as both reactant and solvent modifier.[1]

-

Cyclization: Heat the mixture to 160°C for 12 hours .

-

Work-up:

-

Purification:

MOF Synthesis: The "Acid-Blocking" Strategy

Target Framework: Zn(L)₂ (Analogous to ZIF-8 topology).[1]

Experimental Rationale

To ensure the metal binds only to the triazole nitrogen atoms (soft/borderline donors) and not the pendant amine (hard donor), we introduce a Brønsted acid.

-

Role of Acid (HNO₃ or HBF₄): Protonates the pendant primary amine (

). The ammonium cation cannot coordinate to Zn²⁺.[1] -

Role of Base (Solvothermal): As the reaction proceeds, the slow release of amine (or thermal deprotonation of the triazole) drives the framework assembly.

Protocol: Zn-Triazolate-Amine MOF

| Parameter | Specification |

| Metal Source | Zinc Nitrate Hexahydrate ( |

| Ligand | 4-(3-Aminopropyl)-4H-1,2,4-triazole (L ) |

| Solvent System | DMF : Ethanol (1:1 v/v) |

| Modulator | Nitric Acid (HNO₃, 65%) |

| Temperature | 100°C |

| Duration | 24 - 48 Hours |

Step-by-Step Workflow

-

Metal Solution: Dissolve 0.297 g (1.0 mmol) of

in 5 mL of Ethanol. -

Ligand Solution: Dissolve 0.252 g (2.0 mmol) of Ligand L in 5 mL of DMF.

-

Acid Modulation (CRITICAL):

-

Add 30 µL of concentrated HNO₃ to the Ligand Solution.

-

Observation: The solution may warm slightly as the amine protonates.[1]

-

-

Mixing: Slowly pour the Metal Solution into the Ligand Solution. Stir for 10 minutes.

-

Crystallization:

-

Harvesting:

Characterization & Validation

Data Summary Table

| Technique | Expected Result | Interpretation |

| PXRD | Sharp peaks, low angle (2θ < 10°) | Confirms crystallinity and large unit cell (porosity).[1] |

| ¹H NMR (Digestion) | Triazole : Propyl : Amine integration | Verifies Ligand:Metal ratio (usually 2:1) and ligand integrity.[1] |

| FT-IR | Confirms presence of free (non-coordinated) amine groups.[1] | |

| N₂ Isotherm (77 K) | Type I Isotherm | Microporous material.[1] BET Surface Area > 500 m²/g.[1] |

Self-Validating Check: The "Amine Test"

To prove the amine is free and not bound to Zn:

Application: Post-Synthetic Modification (PSM)

The pendant amine allows this MOF to act as a "Click-Ready" scaffold.[1]

Workflow Diagram (Graphviz)

Caption: Workflow for converting the pristine amine-MOF into a functionalized material via Post-Synthetic Modification.

Protocol: CO₂ Capture Enhancement (Isocyanate Click)

-

Suspend 50 mg of Zn-L MOF in 5 mL dry Toluene.

-

Add Phenyl Isocyanate (1.5 equivalents relative to amine).[1]

-

Stir at Room Temperature for 12 hours.

-

Wash extensively with Toluene and Acetone.[1]

-

Outcome: The amine converts to a Urea linkage.[1] This bulky group constricts the pore size and increases H-bonding potential, significantly enhancing CO₂/N₂ selectivity.[1]

References

Sources

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Pillar-layer Zn–triazolate–dicarboxylate frameworks with a customized pore structure for efficient ethylene purification from ethylene/ethane/acetylene ternary mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Catalytic applications of transition metal complexes with aminopropyl triazoles

Application Note: Catalytic Architectures of Transition Metal Complexes with Aminopropyl Triazoles

Executive Summary

This guide details the catalytic utility of aminopropyl triazole ligands—a versatile class of N-donor chelators derived largely from "Click" chemistry (CuAAC). Unlike rigid aromatic ligands (e.g., bipyridine), aminopropyl triazoles feature a flexible propyl linker that facilitates the formation of six-membered chelate rings with transition metals. This structural feature imparts hemilability —the ability to temporarily dissociate from the metal center to open a coordination site for substrate binding—making them exceptional candidates for dynamic catalytic cycles in drug discovery and process chemistry.

Part 1: Ligand Design & Coordination Modes

The core scaffold discussed is the 1-(3-aminopropyl)-1,2,3-triazole . The propyl spacer between the triazole N1 and the amine nitrogen is critical.

-

Bite Angle Tuning: The propyl chain allows for a larger bite angle compared to ethyl or methyl linkers, stabilizing larger metals (Pd, Ru) while maintaining flexibility.

-

Electronic Asymmetry: The ligand presents a "hard" amine donor and a "softer" triazole donor (via N3), creating an electronic gradient across the metal center that facilitates redox steps (e.g., Oxidative Addition/Reductive Elimination).

Visualization: Coordination Architectures

Caption: Figure 1. Coordination variability of aminopropyl triazole ligands. The bidentate mode (Yellow) is the primary catalytic driver.

Part 2: Application A - Ligand-Accelerated CuAAC (Click Chemistry)

Context: In drug development, bioconjugation requires fast kinetics at low concentrations. Copper(I) is unstable and prone to oxidation. Aminopropyl triazole ligands (related to the famous TBTA) stabilize Cu(I) by blocking vacant coordination sites, preventing disproportionation while accelerating the cycloaddition rate by orders of magnitude.

Protocol 1: Stabilized Cu(I) Catalysis for Bioconjugation

-

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles using a stabilized Cu-Ligand complex.

-

Scope: Compatible with aqueous buffers, cell lysates, and organic solvents.[1]

Reagents:

-

Ligand (L): Tris(3-aminopropyl-triazolyl)amine derivative or simple 3-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-1-amine.

-

Catalyst Source: CuSO₄·5H₂O (Precatalyst).

Step-by-Step Methodology:

-

Catalyst Pre-Complexation (Critical Step):

-

Prepare a stock solution of CuSO₄ (10 mM in water).

-

Prepare a stock solution of Ligand L (20 mM in DMSO or water).

-

Mix 1 equivalent of Cu to 1.1–2.0 equivalents of L .

-

Observation: The solution should remain clear blue (Cu(II)). If it turns cloudy, the ligand concentration is insufficient.

-

-

Reaction Assembly:

-

In a reaction vial, add Alkyne (1.0 equiv) and Azide (1.0 equiv).

-

Add the Cu-L complex (1–5 mol%).

-

Initiation: Add Sodium Ascorbate (freshly prepared, 5–10 mol%).

-

Mechanism Check: The solution will turn colorless or pale yellow as Cu(II) reduces to the active Cu(I)-L species.

-

-

Monitoring:

-

Stir at Room Temperature (RT) for 1–4 hours.

-

Monitor via LC-MS. The ligand prevents the formation of Cu-acetylide aggregates, keeping the reaction homogeneous.

-

-

Workup (Metal Scavenging):

-

Add a chelating resin (e.g., QuadraPure™ TU) or EDTA to sequester copper.

-

Filter and concentrate.

-

Why this works: The amine arm of the ligand acts as a proton shuttle or simply increases electron density on the Cu center, facilitating the formation of the copper-acetylide intermediate.

Part 3: Application B - Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: Aminopropyl triazoles serve as excellent ligands for Pd-catalyzed C-C bond formation. The "hemilability" is key here: the triazole arm can dissociate to allow the bulky boronic acid to approach the Pd center during transmetallation.

Protocol 2: Aqueous Suzuki Coupling of Aryl Bromides

-

Objective: Green synthesis of biaryls using water-soluble Pd-aminopropyl triazole complexes.

Reagents:

-

Pd Source: Na₂PdCl₄ or Pd(OAc)₂.

-

Ligand: 3-(1-alkyl-1H-1,2,3-triazol-4-yl)propan-1-amine.

-

Base: K₂CO₃ (3 equiv).

-

Solvent: Ethanol/Water (1:1).

Step-by-Step Methodology:

-

In Situ Catalyst Formation:

-

Charge a flask with Pd(OAc)₂ (1 mol%) and Ligand (2 mol%).

-

Add Ethanol/Water (2 mL) and stir for 15 min at RT under Argon.

-

Visual Check: Solution typically turns from orange to pale yellow/clear, indicating chelation.

-

-

Substrate Addition:

-

Reaction:

-

Heat to 80°C for 6–12 hours.

-

Control: Perform a "hot filtration" test if heterogeneous catalysis (nanoparticles) is suspected. If the filtrate stops reacting, the active species is heterogeneous. Aminopropyl triazoles often stabilize soluble Pd nanoparticles.

-

-

Purification:

-

Extract with Ethyl Acetate.

-

The ligand remains in the aqueous phase (if designed with hydrophilic groups) or is removed via silica chromatography.

-

Visualization: Catalytic Cycle Logic

Caption: Figure 2. The hemilability of the triazole arm (Red Box) facilitates the crowded transmetallation step.

Part 4: Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Precipitation of Cu (CuAAC) | Ligand deficiency or oxidation to Cu(II). | Increase Ligand:Cu ratio to 2:1. Add excess NaAscorbate. |

| Low Yield in Suzuki | Catalyst poisoning by sulfur/amines in substrate. | Increase catalyst loading to 2-5 mol%. Switch to anhydrous conditions (DMF) if substrate is water-sensitive. |

| Black Precipitate (Pd) | "Pd Black" formation (ligand failure). | The ligand is not stabilizing the Pd(0) species. Ensure the amine arm is not protonated (add base before heating). |

| Regioselectivity Issues | Non-selective coordination. | Use sterically bulky groups on the triazole N1 position (e.g., Adamantyl) to force specific geometry. |

References

-

Sharpless, K. B., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters.

-

Fokin, V. V. (2021). "Catalytic Azide-Alkyne Cycloaddition: Reactivity and Applications." Chemical Reviews.

-

Astruc, D., et al. (2011). "Click Dendrimers and Triazole-Based Ligands in Catalysis." Angewandte Chemie International Edition.

-

Bedford, R. B., et al. (2021).[5] "Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits." ChemRxiv.

-

Albrecht, M. (2014). "Triazolylidenes: An Approach for Tuning the Electronic Properties of N-Heterocyclic Carbenes." Chemical Communications.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Transition metal salts can be toxic.

Sources

- 1. Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. ajol.info [ajol.info]

- 4. US8563738B2 - Ligands for copper-catalyzed azide-alkyne cycloaddition reactions - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Coupling Reactions Involving 4-(3-Aminopropyl)-4H-1,2,4-triazole

Introduction: Integrating the 1,2,4-Triazole Moiety into Peptides

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and biological activity. However, their application can be limited by poor metabolic stability and cell permeability. The incorporation of non-natural amino acids and heterocyclic scaffolds is a proven strategy to overcome these limitations. The 1,2,4-triazole ring, in particular, is a privileged structure in medicinal chemistry, known for its metabolic stability, ability to participate in hydrogen bonding, and its presence in numerous approved drugs.[1][2] This document provides a detailed guide for researchers on the application of 4-(3-Aminopropyl)-4H-1,2,4-triazole as a versatile building block for the conjugation of a triazole moiety to peptides and other carboxylic acid-containing molecules through peptide coupling reactions.

The primary amino group on the propyl linker of 4-(3-Aminopropyl)-4H-1,2,4-triazole provides a reactive handle for standard peptide coupling chemistries, allowing for its seamless integration into peptide sequences or attachment to small molecules. The resulting conjugate benefits from the physicochemical properties of the triazole ring, potentially enhancing solubility, metabolic stability, and target engagement.

Core Principles of Peptide Coupling with 4-(3-Aminopropyl)-4H-1,2,4-triazole

Peptide bond formation is a condensation reaction that is not thermodynamically favorable under standard conditions.[3] Therefore, the carboxyl group of the incoming amino acid (or molecule) must first be activated to facilitate nucleophilic attack by the primary amine of 4-(3-Aminopropyl)-4H-1,2,4-triazole. This activation is achieved using a variety of coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing the coupling reagent byproduct.

Mechanism of Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and cost-effectiveness.[5][6] The reaction proceeds through an O-acylisourea intermediate.[7] However, this intermediate can undergo side reactions, such as rearrangement to an unreactive N-acylurea or racemization of the activated amino acid.[5][8] To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often included. These additives react with the O-acylisourea intermediate to form a more stable and selective active ester, which then reacts with the amine.[5][9]

Caption: Carbodiimide-mediated peptide coupling workflow.

Experimental Protocols

The following protocols provide a general framework for the solution-phase coupling of an N-protected amino acid to 4-(3-Aminopropyl)-4H-1,2,4-triazole. These can be adapted for solid-phase peptide synthesis (SPPS) or for coupling to other carboxylic acid-containing molecules.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and widely used method for routine peptide couplings.

Materials:

-

N-protected amino acid (e.g., Fmoc-Gly-OH, Boc-Ala-OH)

-

4-(3-Aminopropyl)-4H-1,2,4-triazole

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Reaction Mixture Assembly: To the solution from step 1, add 4-(3-Aminopropyl)-4H-1,2,4-triazole (1.0 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 5 minutes.

-

Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure triazole-conjugated product.

Protocol 2: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more powerful coupling reagent, often used for sterically hindered amino acids or difficult couplings.[10]

Materials:

-

N-protected amino acid

-

4-(3-Aminopropyl)-4H-1,2,4-triazole

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Solvents for workup and purification as in Protocol 1.

Procedure:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution from step 1. Stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add a solution of 4-(3-Aminopropyl)-4H-1,2,4-triazole (1.0 eq) in a minimal amount of anhydrous DMF to the activated mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Caption: General experimental workflow for peptide coupling.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the reaction time and yield. The following table provides representative data for the coupling of Fmoc-Ala-OH with 4-(3-Aminopropyl)-4H-1,2,4-triazole using different coupling protocols.

| Coupling Reagent | Additive | Base | Reaction Time (h) | Isolated Yield (%) |

| EDC | HOBt | DIPEA | 8 | 85 |

| HATU | - | DIPEA | 3 | 92 |

| PyBOP | - | DIPEA | 4 | 88 |

Note: These are representative values and actual results may vary depending on the specific substrates and reaction conditions.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive coupling reagent.2. Wet solvents or reagents.3. Steric hindrance. | 1. Use a fresh bottle of coupling reagent. Store hygroscopic reagents properly.2. Use anhydrous solvents and dry reagents thoroughly.3. Switch to a more powerful coupling reagent like HATU. Increase reaction time and/or temperature. |

| Presence of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate (with carbodiimides). | Ensure an adequate amount of additive (HOBt, Oxyma) is used. Add the amine component promptly after the carbodiimide. |

| Racemization of the Amino Acid | Over-activation of the carboxylic acid; presence of excess base. | Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[9] Perform the reaction at a lower temperature (0 °C). Minimize the pre-activation time. |

| Difficult Purification | Water-soluble byproducts (e.g., urea from EDC). | Perform thorough aqueous washes during workup. If the product is sufficiently non-polar, multiple extractions can be effective. Consider using DCC for solution-phase synthesis where the DCU byproduct is insoluble and can be filtered off.[5] |

Conclusion

4-(3-Aminopropyl)-4H-1,2,4-triazole is a valuable reagent for the incorporation of a triazole moiety into peptides and other biomolecules. Standard peptide coupling methodologies, such as those employing EDC/HOBt or HATU, can be effectively utilized to form a stable amide bond with the primary amine of this building block. The protocols and insights provided in this document offer a comprehensive guide for researchers to successfully implement these reactions, paving the way for the development of novel peptide-based therapeutics with enhanced properties.

References

-

Mechanism of peptide bond formation through carbodiimide. - ResearchGate. Available at: [Link]

-

Carbodiimides and Additives - Aapptec Peptides. Available at: [Link]

-

Carbodiimide - Wikipedia. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

-

Peptide Bond Formation with DCC - AK Lectures. Available at: [Link]

- Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents.

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. Available at: [Link]

-

Introduction to Peptide Synthesis - Master Organic Chemistry. Available at: [Link]

-

Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Available at: [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. Available at: [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available at: [Link]

- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents.

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

-

synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][11][12]-triazole-3-thiol derivatives as antimicrobial agents - Academia.edu. Available at: [Link]

-

Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. isres.org [isres.org]

- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 4. jpt.com [jpt.com]

- 5. peptide.com [peptide.com]

- 6. aklectures.com [aklectures.com]

- 7. Carbodiimide - Wikipedia [en.wikipedia.org]

- 8. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 9. bachem.com [bachem.com]

- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

Troubleshooting & Optimization

Improving reaction yields for 4-(3-Aminopropyl)-4H-1,2,4-triazole synthesis

Welcome to the technical support guide for the synthesis of 4-(3-Aminopropyl)-4H-1,2,4-triazole. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate challenges and optimize your reaction yields.